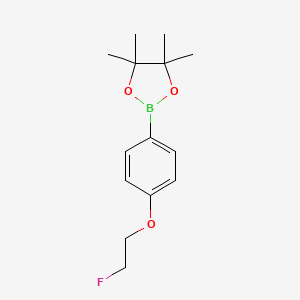

2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure: This compound is a boronic ester featuring a 4-(2-fluoroethoxy)phenyl substituent attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. Its molecular formula is C₁₅H₂₁BFO₃, with a molecular weight of 285.14 g/mol.

Synthesis: It is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, in antimalarial drug research, it was prepared from 6-chloro-4-ethoxy-3-iodo-7-methoxy-2-methylquinoline and a boronic ester precursor, achieving a 95% yield under palladium-catalyzed conditions .

Applications: This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antimalarial 4(1H)-quinolones . Its fluorine-containing ethoxy group enhances bioavailability and metabolic stability in drug candidates.

Properties

IUPAC Name |

2-[4-(2-fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQFPXYMWQGKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590117 | |

| Record name | 2-[4-(2-Fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-47-2 | |

| Record name | 2-[4-(2-Fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-Fluoroethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form boranes or other reduced boron species.

Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Boranes or other reduced boron species.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a boronic acid derivative in drug design. Boron-containing compounds often exhibit unique reactivity patterns that can be exploited in medicinal chemistry.

- Anticancer Activity : Research indicates that boron compounds can enhance the efficacy of certain chemotherapeutic agents. The incorporation of the fluoroethoxy group may improve the selectivity and potency of these agents against cancer cells.

Bioconjugation

Boronic acids are known to form reversible covalent bonds with diols, which makes them useful in bioconjugation techniques. This property is particularly valuable in the development of targeted drug delivery systems.

- Targeted Drug Delivery : The ability to conjugate with biomolecules can facilitate the targeted delivery of therapeutic agents to specific tissues or cells, thereby improving treatment outcomes while minimizing side effects.

Materials Science

The compound has potential applications in the development of advanced materials due to its unique chemical structure.

- Polymer Chemistry : The dioxaborolane structure can be utilized in the synthesis of polymers with tailored properties. These polymers may find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of various boron-containing compounds, including 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results demonstrated enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The study highlighted the importance of structural modifications in improving drug efficacy and selectivity .

Case Study 2: Bioconjugation Techniques

In a research project focused on bioconjugation strategies for drug delivery, scientists successfully used boronic acid derivatives to attach therapeutic agents to antibodies. The study showed that the fluoroethoxy group improved binding efficiency and stability of the conjugates in biological environments . This method has significant implications for developing targeted therapies for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely dependent on its ability to interact with various molecular targets. The boron atom within the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis. Additionally, the fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares the target compound with analogs differing in substituents on the phenyl ring:

Key Observations :

- Fluorine Position : The 4-fluoro analog (C₁₂H₁₅BFO₂) exhibits the simplest structure and is widely used in cross-coupling reactions due to its electron-withdrawing properties, which enhance boron electrophilicity .

- Methoxy vs. Fluoroethoxy : The 4-methoxy derivative (C₁₃H₁₇BO₃) has a higher melting point (137–139°C) compared to fluorinated analogs, likely due to stronger intermolecular interactions . However, methoxy groups reduce boron reactivity in cross-couplings compared to electron-withdrawing fluorine .

Stability and Functional Group Compatibility

- Moisture Sensitivity : Boronic esters are generally moisture-sensitive, but fluorinated ethoxy groups may improve stability compared to hydroxyl-containing analogs .

- Steric Effects : Bulky substituents like 2-(4-fluorobenzyloxy) (CAS 2246638-38-8 ) reduce reactivity in cross-couplings due to steric hindrance, whereas smaller groups (e.g., 4-fluoro) maintain high reactivity .

Biological Activity

The compound 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 864754-47-2) is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H20BFO3

- Molecular Weight : 266.12 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its reactivity in various chemical transformations.

The biological activity of this compound primarily stems from its ability to interact with various biological targets due to the presence of the boron atom and the fluoroethoxy group. Boron compounds are known to influence cellular processes through modulation of enzyme activities and interference with metabolic pathways.

In Vitro Studies

In vitro evaluations of related compounds have demonstrated their ability to inhibit key metabolic enzymes involved in cancer progression. For example:

- Inhibition of GLUT Transporters : Compounds similar to this dioxaborolane have shown to inhibit GLUT transporters, which are crucial for glucose uptake in cancer cells . This inhibition leads to decreased ATP production and increased apoptosis in tumor cells.

- Selectivity and Potency : Research on related compounds has revealed IC50 values indicating their potency against specific targets. For instance, an analog demonstrated an IC50 of 87 nM against glucose transport in fibrosarcoma cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of boron-containing compounds. Here are key findings relevant to the activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.